[2-(2-{2-[2-(2-Bromo-ethoxy)-ethoxy]-ethoxy}-ethoxy)-ethoxymethyl]benzene
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would consist of a benzene ring with an ethoxymethyl group attached, which itself has multiple ethoxy groups attached to it. Each ethoxy group consists of an oxygen atom bonded to an ethyl group .
Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. It’s likely that it could participate in reactions typical for ethers and aromatic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its structure and the properties of similar compounds. It’s likely to be a liquid at room temperature with a relatively high boiling point due to the presence of multiple ether groups .
Scientific Research Applications
Synthesis and Transformation of Organic Compounds:
- (J. Zhuo, H. Wyler, & K. Schenk, 1995) explored the syntheses of certain bromo-ethoxy compounds and their transformation into other organic compounds, demonstrating the versatility of these molecules in organic synthesis.
- (Minami Kuroda & K. Kobayashi, 2015) developed a two-step synthesis process for creating specific alkoxy-isoindoles, showcasing the use of bromo-ethoxy derivatives in facilitating complex chemical reactions.
Development of Liquid-Crystalline Networks:
- (H. Kihara, Takashi Kato, T. Uryu, & J. Fréchet, 1996) discussed the preparation of supramolecular liquid-crystalline networks using multifunctional hydrogen-bonding molecules, highlighting the role of certain ethoxy-benzene derivatives in the formation of these complex structures.
Gas Chromatography Techniques:
- (Jiang Qin, 2005) and (Jiang Qin, 2005) both worked on the development of gas chromatography methods for the separation of position isomers of bromo-ethoxy-methyl-benzene, demonstrating the analytical applications of these compounds.
Synthesis of Pharmaceutical and Biological Compounds:
- (Shuju Guo et al., 2011) synthesized bromophenols from red algae as PTP1B inhibitors, indicating the potential for creating biologically active compounds from bromo-ethoxy derivatives.
Research in Crystallography:
- (K. Ha, 2012) conducted a study on the crystal structure of an ethoxy-benzene derivative, contributing to the field of crystallography and the understanding of molecular structures.
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxymethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27BrO5/c18-6-7-19-8-9-20-10-11-21-12-13-22-14-15-23-16-17-4-2-1-3-5-17/h1-5H,6-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHBDCYDPGFZZQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCCOCCOCCOCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BrO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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